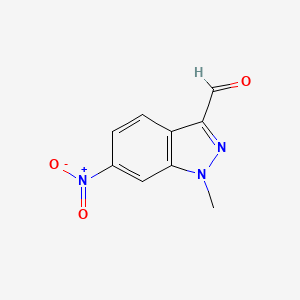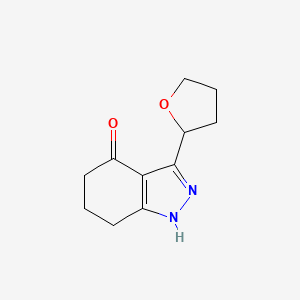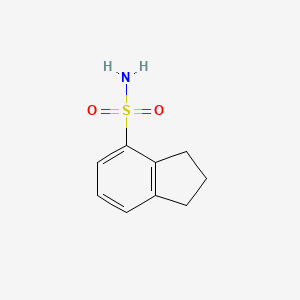
2-(Trifluoromethyl)piperazine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)piperazine-1-carboxylic acid is a chemical compound with the molecular formula C6H9F3N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The trifluoromethyl group (CF3) attached to the piperazine ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)piperazine-1-carboxylic acid typically involves the introduction of the trifluoromethyl group into the piperazine ring. One common method is the reaction of piperazine with trifluoromethylating agents under controlled conditions. For example, the reaction of piperazine with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)piperazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
2-(Trifluoromethyl)piperazine-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research into the compound’s pharmacological effects has shown promise in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)piperazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trifluoromethyl)piperazine: Similar in structure but lacks the carboxylic acid group.
2-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group but has a pyridine ring instead of a piperazine ring.
Uniqueness
2-(Trifluoromethyl)piperazine-1-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group on the piperazine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and biological activity .
Propriétés
Formule moléculaire |
C6H9F3N2O2 |
|---|---|
Poids moléculaire |
198.14 g/mol |
Nom IUPAC |
2-(trifluoromethyl)piperazine-1-carboxylic acid |
InChI |
InChI=1S/C6H9F3N2O2/c7-6(8,9)4-3-10-1-2-11(4)5(12)13/h4,10H,1-3H2,(H,12,13) |
Clé InChI |
QZBODGMOPHYUET-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(CN1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11899558.png)







![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine](/img/structure/B11899611.png)


